

Structural Elucidation and Spectroscopic Characterization of N-Propylbenzenesulfonamide

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Compound of Interest

Compound Name: *N*-propylbenzenesulfonamide

CAS No.: 23705-37-5

Cat. No.: B2608807

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Executive Summary & Compound Profile

N-Propylbenzenesulfonamide is a secondary sulfonamide commonly utilized as a building block in the synthesis of carbonic anhydrase inhibitors and as a model compound for studying sulfonamide pharmacophores. Its characterization relies on the distinct electronic influence of the sulfonyl group (

) on the adjacent propyl chain and the aromatic ring.

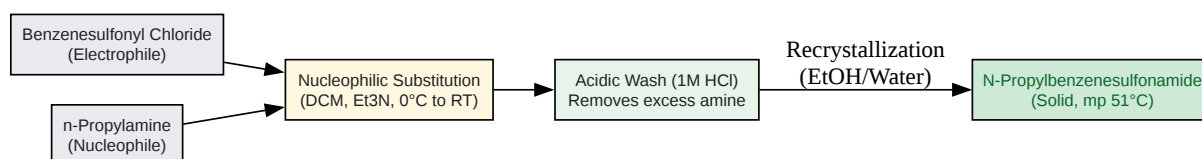
- IUPAC Name: **N-propylbenzenesulfonamide**
- Molecular Formula:
- Molecular Weight: 199.27 g/mol
- Physical State: White crystalline solid
- Melting Point: 51–52 °C (Lit.)

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via nucleophilic substitution. High-purity samples are required for unambiguous NMR assignment.

Synthesis Workflow (Application Note)

The standard protocol involves the reaction of benzenesulfonyl chloride with n-propylamine in the presence of a base (triethylamine or pyridine) to scavenge the liberated HCl.



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Figure 1: Synthetic pathway and purification logic for isolating analytical-grade **N-propylbenzenesulfonamide**.

NMR Sample Preparation

- Solvent Choice: Chloroform-d (

) is the standard solvent. It provides excellent solubility and prevents the broadening of the N-H signal often seen in DMSO-

due to hydrogen bonding or exchange.

- Concentration: ~10-15 mg in 0.6 mL solvent is optimal for ¹H NMR; ~30-50 mg is recommended for ¹³C NMR to resolve the quaternary ipso-carbon.

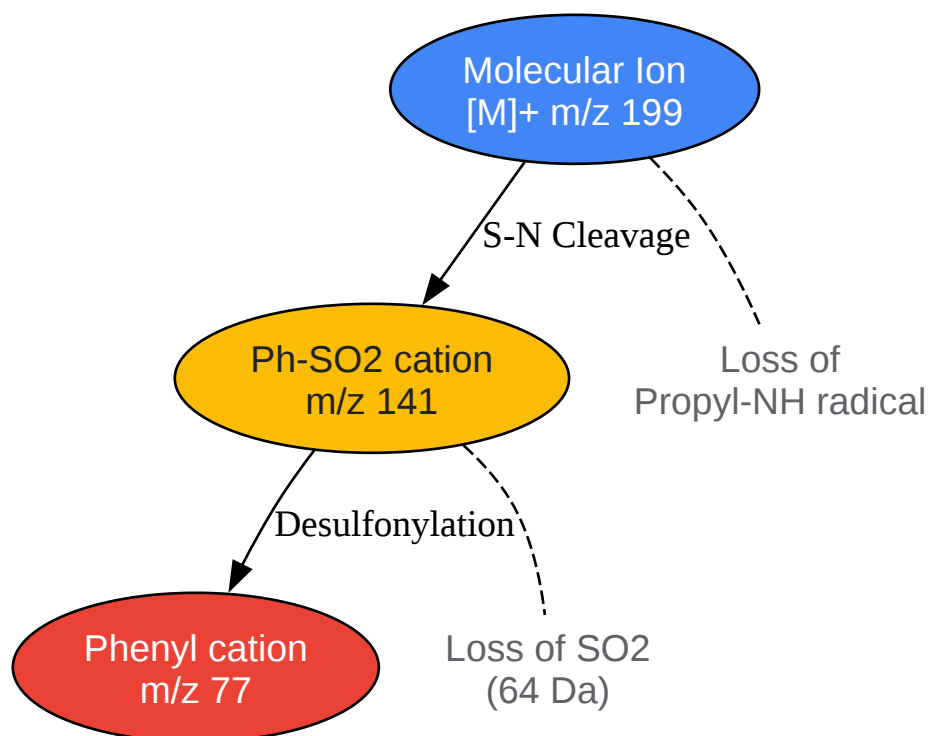
Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight. The fragmentation pattern is characteristic of sulfonamides, driven by the stability of the sulfonyl moiety.

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).

- Molecular Ion (): Observed at m/z 199 (EI) or 200 (in ESI).
- Key Fragmentation Pathways:
 - -Cleavage: Loss of the propyl chain is less common than S-N bond cleavage.
 - Sulfonyl Cleavage (Dominant): Cleavage of the S-N bond yields the benzenesulfonyl cation (, m/z 141).
 - Desulfonylation: Subsequent loss of (64 Da) from the m/z 141 fragment yields the phenyl cation (, m/z 77).



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Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the sulfonamide "fingerprint."

Functional Group	Wavenumber ()	Intensity	Assignment
N-H Stretch	3250 – 3300	Medium, Sharp	Secondary sulfonamide N-H.
C-H Stretch (Ar)	3060 – 3080	Weak	Aromatic C-H stretching.
C-H Stretch (Alk)	2870 – 2970	Medium	Propyl chain (methyl/methylene).
Asymmetric	1320 – 1340	Strong	Characteristic sulfonyl stretch.
Symmetric	1150 – 1170	Strong	Characteristic sulfonyl stretch.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The propyl chain exhibits a classic splitting pattern (

), while the aromatic ring shows the diagnostic pattern of a monosubstituted benzene ring attached to an electron-withdrawing group (deshielding ortho protons).

¹H NMR Data (500 MHz,

)

Position	(ppm)	Multiplicity	Integral	(Hz)	Assignment Logic
Ar-H (Ortho)	7.85 – 7.88	Doublet (d)	2H	7.5 - 8.0	Deshielded by (electron-withdrawing).
Ar-H (Para)	7.55 – 7.60	Triplet (t)	1H	7.4	Typical aromatic triplet.
Ar-H (Meta)	7.48 – 7.52	Triplet (t)	2H	7.6	Shielded relative to ortho.
N-H	4.60 – 5.00	Broad Singlet	1H	-	Exchangeable; shift varies with conc./temp.
-CH	2.95	Quartet/Triplet	2H	6.0 - 7.0	Coupled to NH and -CH
-CH	1.52	Sextet (m)	2H	7.2	Coupled to -CH and -CH
-CH	0.88	Triplet (t)	3H	7.4	Terminal methyl group.

“

Analyst Note: The

-CH

signal at 2.95 ppm may appear as a quartet if coupling to the N-H proton is resolved, or as a triplet if N-H exchange is rapid (often seen if traces of water/acid are present).

C NMR Data (125 MHz,

Carbon Type	(ppm)	Assignment
Quaternary (Ipso)	140.0	Attached to Sulfur. Weak intensity.
Aromatic (Para)	132.5	
Aromatic (Meta)	129.1	2 equivalent carbons.
Aromatic (Ortho)	127.1	2 equivalent carbons.
Aliphatic ()	45.0	. Deshielded by Nitrogen.
Aliphatic ()	22.8	Middle methylene.
Aliphatic ()	11.1	Terminal methyl.

Connectivity Logic (COSY/HMBC)

To confirm the propyl chain connectivity without doubt, 2D NMR logic is applied:

- COSY: Correlates

-CH

(0.88)

-CH

(1.52)

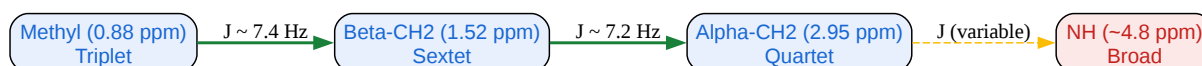
-CH

(2.95).

- HMBC: Correlates

-CH

(2.95) to the Ipso-Carbon (140.0) via the sulfonamide bridge (long range), though this is often weak.



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Figure 3: ^1H - ^1H Coupling network (COSY) establishing the propyl chain connectivity.

References

- Synthesis & Physical Data: Synthesis of Propylbenzenesulfonamide. Patent US7700654B2. (Confirmed melting point and partial NMR data).
- General Sulfonamide Fragmentation: Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." [1] Rapid Commun. Mass Spectrom. 2003; 17: 2373-2379.

- NMR Shift Prediction & Tables: Hans Reich's Collection, University of Wisconsin-Madison.[2] ¹³C Chemical Shifts.
- Spectral Database: SDBS (AIST) - General reference for benzenesulfonamide derivatives spectra.

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Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
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